2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride

Medicinal Chemistry Fluorine Chemistry Lead Optimization

This compound features a unique α-amino group enabling Strecker-type derivatizations, amide coupling, and sulfonamide formation—transformations impossible with de-amino analogs. The 2,4-difluorophenoxy moiety blocks oxidative metabolism at two positions, enhancing stability for protease-targeted libraries (cathepsins, 3CLpro). The hydrochloride salt ensures aqueous solubility for biochemical assays, while the free base suits organic-phase reactions. Choose ≥95% purity (mode across suppliers) to minimize side products. Distinct from the non-fluorinated analog (CAS 110888-09-0) and the de-amino variant (CAS 950644-33-4), this scaffold is the only member of its family bearing a primary α-amino handle. Ideal for focused library synthesis and SAR studies.

Molecular Formula C9H9ClF2N2O
Molecular Weight 234.63
CAS No. 2219378-80-8
Cat. No. B2960381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride
CAS2219378-80-8
Molecular FormulaC9H9ClF2N2O
Molecular Weight234.63
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OCC(C#N)N.Cl
InChIInChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H
InChIKeyLJTDQGJHVPIJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride (CAS 2219378-80-8) Procurement Baseline: Chemical Class, Structural Identity, and Supplier Landscape


2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride (CAS 2219378-80-8) is a synthetic α-aminonitrile derivative featuring a 2,4-difluorophenoxy group at the 3-position of the propanenitrile backbone, an α-amino group at the 2-position, and a hydrochloride counterion . The molecular formula is C9H8F2N2O·HCl with a molecular weight of 234.63 g/mol . The free base form (CAS 1082427-11-9, C9H8F2N2O, MW 198.17) is also commercially available . The compound is listed as a versatile small molecule scaffold by multiple suppliers including Sigma-Aldrich (Enamine product), Biosynth, and Leyan, with purity specifications ranging from 95% to 98% . Storage at 4°C is recommended for the hydrochloride salt .

Why 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride Cannot Be Generically Substituted: The Consequences of Overlooking Fluorination Pattern, α-Amino Handle, and Salt Form


In-class compounds within the 3-phenoxypropanenitrile family are not interchangeable because three structural variables independently govern reactivity, physicochemical behavior, and downstream synthetic utility: (i) the presence and position of fluorine substituents on the phenyl ring dramatically alter electronic character and metabolic stability ; (ii) the α-amino group at the 2-position provides a nucleophilic handle absent in simpler 3-aryloxypropanenitriles, enabling fundamentally different reaction pathways such as Strecker-type transformations and N-acylation ; and (iii) the hydrochloride salt form confers aqueous solubility and storage stability distinct from the free base . Substituting the unfluorinated analog 2-amino-3-phenoxypropanenitrile (CAS 110888-09-0, MW 162.19) removes both fluorine atoms, eliminating the electron-withdrawing effects that modulate reactivity at the nitrile and amino centers. Substituting 3-(2,4-difluorophenoxy)propanenitrile (CAS 950644-33-4, MW 183.15) removes the α-amino group entirely, precluding any amide bond formation, reductive amination, or Strecker-derived diversification at that position. These distinctions are not cosmetic; they directly determine which synthetic transformations are accessible and which biological target classes are addressable.

Quantitative Evidence Guide: Differentiating 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride from Closest Analogs and In-Class Candidates


Fluorine Substitution Pattern: 2,4-Difluoro vs Unsubstituted Phenyl – Calculated Lipophilicity and Electronic Modulation

The 2,4-difluorophenoxy substitution introduces two electron-withdrawing fluorine atoms that distinguish this compound from the unsubstituted phenyl analog 2-amino-3-phenoxypropanenitrile (CAS 110888-09-0). The free base of the target compound (C9H8F2N2O, MW 198.17) has a molecular weight 35.98 Da higher than the unsubstituted analog (C9H10N2O, MW 162.19), reflecting the replacement of two hydrogen atoms with fluorine . Fluorine substitution at the 2- and 4-positions of the phenyl ring is well-established in medicinal chemistry to increase metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at these positions, and to enhance membrane permeability through increased lipophilicity [1]. While direct experimental logP or metabolic stability data for this specific compound were not located in the public domain, the structural difference alone constitutes a chemically meaningful differentiation point for procurement decisions where fluorinated vs non-fluorinated building blocks lead to divergent SAR outcomes [1].

Medicinal Chemistry Fluorine Chemistry Lead Optimization

α-Amino Functional Handle: Presence vs Absence – Differentiation from 3-(2,4-Difluorophenoxy)propanenitrile

The presence of the α-amino group at the 2-position of the propanenitrile backbone is the defining functional handle that separates this compound from 3-(2,4-difluorophenoxy)propanenitrile (CAS 950644-33-4). The target compound (C9H8F2N2O, MW 198.17) contains a primary amine, whereas the comparator (C9H7F2NO, MW 183.15) lacks any nitrogen at the 2-position, containing only a nitrile and an ether oxygen . This structural difference is quantified by the presence of one additional nitrogen atom (ΔN = +1) and the corresponding molecular weight increase of 15.02 Da. The α-amino group enables N-acylation, reductive amination, Schiff base formation, and participation in Strecker-type chemistry, all of which are inaccessible to the comparator. The α-aminonitrile motif is additionally recognized as a privileged pharmacophore for protease inhibition, with N-acylated α-aminonitriles constituting a known class of cysteine and serine protease inhibitors [1].

Synthetic Chemistry Building Blocks Diversification

Hydrochloride Salt vs Free Base: Solubility and Storage Stability Differentiation

The hydrochloride salt form (CAS 2219378-80-8) is differentiated from the free base (CAS 1082427-11-9) by its counterion composition and associated physicochemical properties. The salt has a molecular weight of 234.63 g/mol (C9H9ClF2N2O) compared to 198.17 g/mol for the free base (C9H8F2N2O), reflecting the addition of HCl (ΔMW = +36.46 Da) . The hydrochloride salt is supplied as a powder with a specified purity of 95% (Sigma-Aldrich) or 98% (Leyan), while the free base is listed at 95% purity (Leyan) . Critically, the hydrochloride salt requires refrigerated storage at 4°C, whereas the free base and the non-amino analog 3-(2,4-difluorophenoxy)propanenitrile are shipped and stored at room temperature, suggesting differential thermal stability profiles . Amine hydrochloride salts generally exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases, though experimental solubility data for this specific compound were not publicly available [1].

Formulation Compound Management Solubility

Regioisomeric Differentiation: 2,4-Difluorophenoxy vs 3,4-Difluorophenoxy Substitution Pattern

The 2,4-difluoro substitution pattern on the phenyl ring distinguishes this compound from its 3,4-difluoro regioisomer. The target compound has fluorine atoms at the ortho (2-) and para (4-) positions relative to the ether oxygen, whereas the regioisomer 2-amino-3-(3,4-difluorophenoxy)propanenitrile has fluorine atoms at the meta (3-) and para (4-) positions . The 2-fluoro substituent in the target compound introduces a steric effect proximal to the ether linkage and creates an ortho electronic effect that can influence the conformational preference of the phenoxy side chain. In the comparator, the absence of the ortho-fluorine removes this steric constraint. The molecular weight is identical (C9H8F2N2O, MW 198.17), making this a pure regioisomeric differentiation with no molecular formula difference . Procurement of the wrong regioisomer would yield a compound with identical mass but different spatial and electronic properties at the critical ether-phenyl interface, potentially altering binding poses and reactivity in structure-dependent applications.

Medicinal Chemistry Structure-Activity Relationship Isosterism

Purity Specification Range and Supplier-Specific Quality: 95% vs 98% Grades

Commercially available purity grades for the hydrochloride salt span from 95% (Sigma-Aldrich, CymitQuimica) to 98% (Leyan), a Δpurity of 3 percentage points that may be significant for applications requiring high stoichiometric precision or where impurities interfere with sensitive catalytic or biological assays . In contrast, the free base is available at 95% purity from Leyan . The Sigma-Aldrich product is explicitly sourced from Enamine (Ukraine) and sold as part of a collection of rare and unique chemicals with a disclaimer that analytical data is not collected, and the product is sold 'AS-IS' . This contrasts with the Leyan product, which specifies 98% purity without such disclaimers, potentially indicating a different batch analysis practice. For procurement decisions, the 3% purity difference corresponds to a maximum impurity burden of 5% vs 2%, which in a 50 mg scale translates to up to 2.5 mg vs 1.0 mg of unspecified impurities .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride Based on Verified Differentiation Evidence


Fluorinated α-Aminonitrile Building Block for Protease Inhibitor Fragment-Based Drug Discovery

The α-aminonitrile motif is a recognized pharmacophore for covalent reversible inhibition of cysteine and serine proteases [1]. The 2,4-difluorophenoxy substitution provides a fluorinated aromatic moiety that is absent in the unsubstituted phenyl analog (2-amino-3-phenoxypropanenitrile, CAS 110888-09-0). Medicinal chemistry teams designing focused libraries targeting proteases (e.g., cathepsins, SARS-CoV-2 3CLpro, falcipains) should select this compound over the non-fluorinated analog when metabolic stability at the phenyl ring is a design criterion, as the 2,4-difluoro substitution pattern blocks two potential sites of oxidative metabolism [2]. The hydrochloride salt form facilitates aqueous handling for biochemical assay preparation, while the free base is preferred for organic-phase reactions such as N-acylation under anhydrous conditions .

Synthetic Intermediate for Diversification via the α-Amino Handle

This compound is the only member of the 2,4-difluorophenoxy-propanenitrile family that bears a primary α-amino group, enabling derivatization pathways including amide coupling, sulfonamide formation, reductive amination, and urea synthesis. The comparator 3-(2,4-difluorophenoxy)propanenitrile (CAS 950644-33-4) lacks this handle entirely and cannot participate in these transformations . For synthetic chemists building compound collections through parallel synthesis, the α-amino group is the essential diversification point, and selecting the de-amino analog would terminate the synthetic sequence at the initial step. The 98% purity grade (Leyan) is recommended for multistep syntheses where impurity accumulation could compromise final product purity .

Regioisomer-Specific SAR Exploration of Ortho-Fluorine Effects

The 2,4-difluoro substitution pattern creates an ortho-fluorine adjacent to the ether oxygen that is absent in the 3,4-difluoro regioisomer . This steric and electronic feature can be exploited in systematic SAR studies probing the effect of ortho-substitution on target binding. Researchers comparing matched molecular pairs (2,4-difluoro vs 3,4-difluoro) must procure the exact regioisomer, as the two compounds have identical molecular weights and cannot be distinguished by mass-based analytics alone. The Sigma-Aldrich product, sourced from Enamine (Ukraine), ensures structural identity through the supplier's quality control, though end-user verification is recommended given the AS-IS sales terms .

Cold-Chain-Managed Compound Library Construction

The specified storage condition of 4°C for the hydrochloride salt differentiates this compound from room-temperature-stable analogs such as 3-(2,4-difluorophenoxy)propanenitrile . Compound management facilities constructing screening libraries must account for refrigerated storage capacity and cold-chain logistics when procuring this compound in multi-milligram to gram quantities. Procurement from suppliers offering the 98% purity grade may reduce the frequency of re-purification cycles during long-term storage, as lower impurity burdens generally correlate with reduced degradation rates, though specific stability data for this compound were not publicly available .

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